2-(二烯丙基氨基)乙醇

描述

Ethanol, 2-(diallylamino)-, is a chemical compound that is part of a broader class of organic compounds known as amino alcohols. These compounds contain both an amine group and an alcohol group, which can lead to interesting chemical properties and reactivity due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related N-(dialkylaminoalkyl)alcohols has been reported using homogeneously catalyzed hydrogenation of 1,3-oxazolidines, with Rh(I) catalysts showing particular promise for this reaction . Additionally, a method for synthesizing 2-(2-(dialkylamino)ethylamino)ethanols has been developed based on the epoxide ring opening in styrene oxide by N,N-disubstituted ethylenediamines . This method involves the Krasusky rule, which dictates the opening of the oxirane ring at the bond between the oxygen atom and the less substituted carbon atom.

Molecular Structure Analysis

Molecular dynamics simulations have been used to investigate the properties of 2-(dimethylamino)ethanol (DMEA), a compound similar to ethanol, 2-(diallylamino)- . These simulations have shown a strong preference for DMEA to form intramolecular hydrogen bonds, which is likely a property shared by ethanol, 2-(diallylamino)- due to the presence of both amine and alcohol groups. Quantum chemical calculations using density functional theory have also been applied to characterize similar compounds, providing insights into molecular orbital energies, bond lengths, bond angles, and charge distribution .

Chemical Reactions Analysis

The reactivity of amino alcohols can be quite diverse. For instance, 4-dialkylamino-2-hydroxychalcones, which share structural similarities with ethanol, 2-(diallylamino)-, undergo reversible E/Z-photoisomerization and can form flavylium ions in the presence of acid . The reaction of glyoxal with 2-(N-alkylamino)ethanol has been reinvestigated, leading to the formation of condensed 2,3,5,6-dioxazino-dioxane and heterodecalin structures . Furthermore, reactions of vinyl ethers containing an epoxy group with 2-(dialkylamino)ethanols have been explored, demonstrating the potential for hydroxyalkylation involving both hydroxy and amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethanol, 2-(diallylamino)-, can be inferred from studies on similar compounds. For example, the force field developed for DMEA has been used to compute coexistence and interfacial properties as well as thermal conductivities, showing excellent agreement with experimental data . The ability of these compounds to form low-dimensional structures such as linear and bifurcated chains has been highlighted, which is driven by the association of molecules via the alcohol group . The characterization of 1,2-diphenyl-2-(1-phenylethylamino)ethanol has provided a theoretical basis for studying the crystal molecular properties of related compounds .

科学研究应用

分析化学中的电化学发光: 2-(二丁基氨基)乙醇 (DBAE),2-(二烯丙基氨基)乙醇的衍生物,已被报道为比三丙胺更有效的 Ru(bpy)3^2+ 体系的电化学发光 (ECL) 共反应物。这表明在分析化学中具有敏感检测方法的潜在应用,例如多巴胺对 ECL 的抑制以进行精确测量 (Xue、Guo、Qiu、Lin 和 Chen,2009)。

电化学发光的调查: 对 Ru(phen)3^2+/DBAE 的电化学发光 (ECL) 的研究表明,该体系的 ECL 发射强度显着增强。这一发现对于在环境监测和生化分析等各个领域开发更高效、更灵敏的检测技术至关重要 (Parveen 等人,2013)。

杂环的光化学和热行为: 2-(二烯丙基氨基)乙醇及其衍生物的光化学和热行为已经过研究,特别是在醇和二乙胺等亲核溶剂中。这项研究有助于我们了解这些化合物的稳定性和反应性,这对它们在各种化学过程和材料科学中的应用至关重要 (Sasaki、Kanematsu 和 Murata,1973)。

电化学行为和环化反应: 已经探索了某些衍生物在含有乙醇的环境中的电化学行为,从而深入了解了还原机制和随后的环化反应。这些研究对于有机化学中新合成方法的开发至关重要 (Hlavatý、Volke 和 Manoušek,1978)。

电化学氟化: 该化合物的衍生物已经过电化学氟化,提供了对各种目标化合物的产率的见解。这对于氟化学领域新合成路线的开发具有重要意义 (Takashi 等人,1999)。

乙醇检测的生物传感器: 使用 2-(二烯丙基氨基)乙醇的衍生物,已经开发出羧化石墨烯-醇氧化酶薄膜,用于灵敏快速地检测乙醇。此类生物传感器在医疗诊断、环境监测和食品安全等各个领域都有应用 (Kumar、Parashuram、Suhas 和 Krishnaiah,2020)。

晶体性质分析的量子化学研究: 对某些衍生物的量子化学研究提供了对分子轨道能量、键长、键角和电荷分布的见解。这些信息对于了解这些化合物的晶体性质至关重要,这对于它们在材料科学中的应用至关重要 (Zhou Chang-hu,2013)。

化学战剂的质谱标准: 2-(二烷基氨基)乙醇的氘标记衍生物已被制备为质谱中的标准品,用于监测化学战剂。这对于提高化学检测在国防和安全应用中的准确性和可靠性至关重要 (Stýskala 等人,2008)。

结构异构体的合成和分离: 2-(2-(二烷基氨基)乙基氨基)乙醇的合成突出了有机合成领域的进步,特别是在结构异构体的分离方面。这对有机和药物化学中更有效的合成策略的开发具有影响 (Hoang 等人,2017)。

柔性乙醇传感器: 使用 2-(二烯丙基氨基)乙醇的衍生物开发的用于乙醇检测的柔性传感器在室温下工作。这项技术对于开发用于各种应用(包括工业安全和酒精水平监测)的便携式多功能传感器具有重要意义 (Arena 等人,2010)。

安全和危害

Ethanol, in general, is flammable and poses health risks. It is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions .

属性

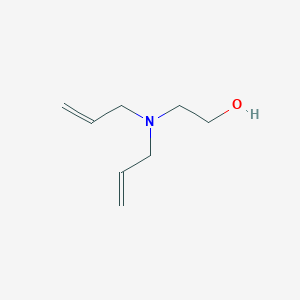

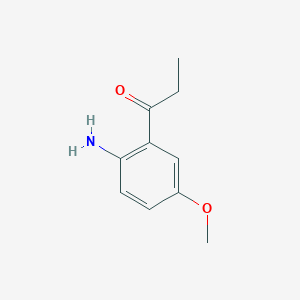

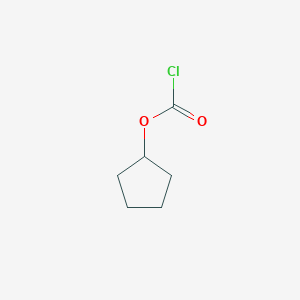

IUPAC Name |

2-[bis(prop-2-enyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPSOZPCYEURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCO)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938906 | |

| Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(diallylamino)- | |

CAS RN |

17719-79-8 | |

| Record name | Ethanol, 2-(diallylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)